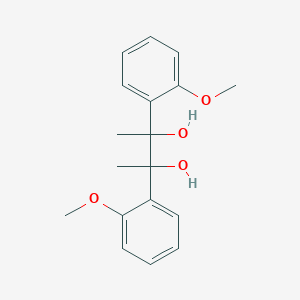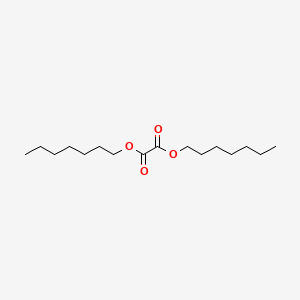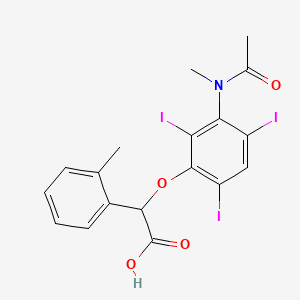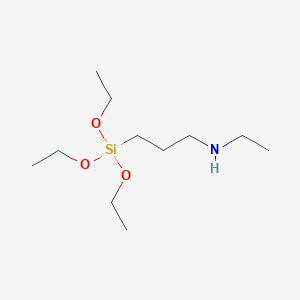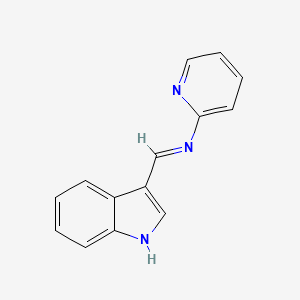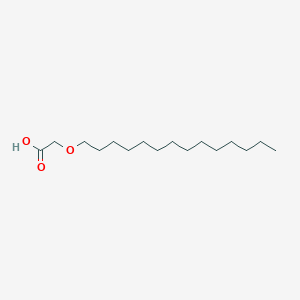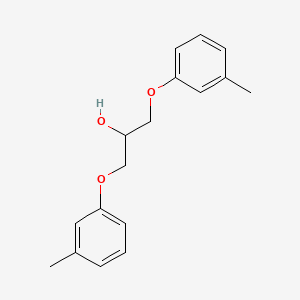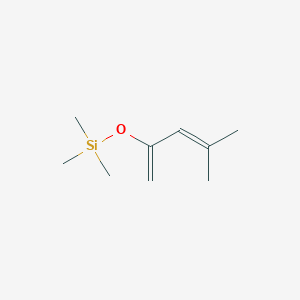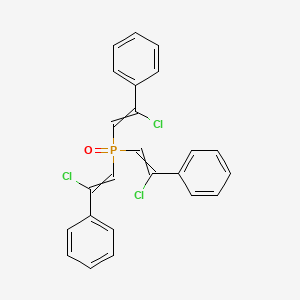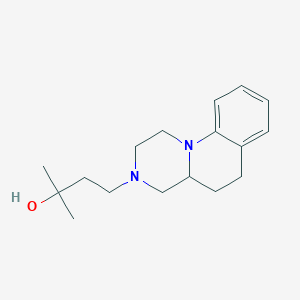
1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- is a complex organic compound belonging to the class of pyrazinoquinolines. This compound is characterized by its unique structure, which includes a pyrazinoquinoline core with a hexahydro substitution and a hydroxy-methylbutyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- can be achieved through several synthetic routes. One common method involves the intramolecular cycloaddition reaction. This process typically starts with the preparation of a suitable precursor, which undergoes cyclization under specific conditions to form the desired pyrazinoquinoline structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxy group, converting it to a carbonyl group.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the quinoline core or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the pyrazinoquinoline core. Common reagents include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but its structure suggests it can interact with a variety of biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- include other pyrazinoquinolines and quinoline derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties. For example:
1H-Pyrazino(1,2-a)quinoxalines: These compounds have a similar core but different substituents, leading to variations in their reactivity and biological activity.
Quinolines: Simple quinoline derivatives lack the pyrazino ring but can still exhibit similar chemical behaviors.
Propriétés
Numéro CAS |
21621-38-5 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C17H26N2O/c1-17(2,20)9-10-18-11-12-19-15(13-18)8-7-14-5-3-4-6-16(14)19/h3-6,15,20H,7-13H2,1-2H3 |
Clé InChI |
GRPWOXJJPTXYQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN1CCN2C(C1)CCC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


